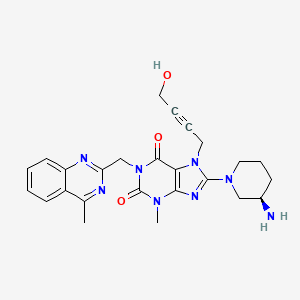
Linagliptin metabolite m489(1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linagliptin metabolite m489(1) is a derivative of linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Linagliptin is known for its unique pharmacokinetic profile, including minimal renal clearance and a long terminal half-life. The metabolite m489(1) is one of the primary metabolites formed during the metabolism of linagliptin in the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of linagliptin involves several steps, including the formation of intermediate compounds that are subsequently converted into the final product. The process typically involves the use of various reagents and catalysts under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of linagliptin and its metabolites, including m489(1), involves large-scale synthesis using optimized reaction conditions. The process includes purification steps to isolate the desired compounds and ensure their stability and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: Linagliptin metabolite m489(1) undergoes several types of chemical reactions, including acetylation and hydroxylation . These reactions are crucial for the formation and transformation of the metabolite in the body.
Common Reagents and Conditions: Common reagents used in the synthesis and transformation of linagliptin and its metabolites include various acids, bases, and organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed: The major products formed from the reactions involving linagliptin metabolite m489(1) include other metabolites such as m531(1), which is formed through acetylation .
Wissenschaftliche Forschungsanwendungen
Linagliptin metabolite m489(1) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the metabolic pathways and transformation of linagliptin. In biology, it helps in understanding the interaction of linagliptin with various enzymes and proteins. In medicine, it is crucial for evaluating the pharmacokinetics and pharmacodynamics of linagliptin, aiding in the development of more effective treatments for type 2 diabetes mellitus .
Wirkmechanismus
Linagliptin metabolite m489(1) exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate the release of insulin from beta cells in the pancreas and inhibit the release of glucagon, thereby improving glucose homeostasis .
Vergleich Mit ähnlichen Verbindungen
Linagliptin metabolite m489(1) is unique compared to other DPP-4 inhibitors due to its specific pharmacokinetic properties. Similar compounds include sitagliptin, saxagliptin, and alogliptin, which also inhibit DPP-4 but differ in their pharmacokinetic profiles and metabolic pathways . Linagliptin’s minimal renal clearance and long terminal half-life make it particularly suitable for patients with renal impairment .
Conclusion
Linagliptin metabolite m489(1) is a significant compound in the study of linagliptin’s pharmacokinetics and pharmacodynamics. Its unique properties and various applications in scientific research make it a valuable subject for further investigation.
Eigenschaften
CAS-Nummer |
1807608-59-8 |
|---|---|
Molekularformel |
C25H28N8O3 |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
8-[(3R)-3-aminopiperidin-1-yl]-7-(4-hydroxybut-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C25H28N8O3/c1-16-18-9-3-4-10-19(18)28-20(27-16)15-33-23(35)21-22(30(2)25(33)36)29-24(32(21)12-5-6-13-34)31-11-7-8-17(26)14-31/h3-4,9-10,17,34H,7-8,11-15,26H2,1-2H3/t17-/m1/s1 |
InChI-Schlüssel |
MREQTPLJIIFUIK-QGZVFWFLSA-N |
Isomerische SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC#CCO)N5CCC[C@H](C5)N)N(C3=O)C |
Kanonische SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC#CCO)N5CCCC(C5)N)N(C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


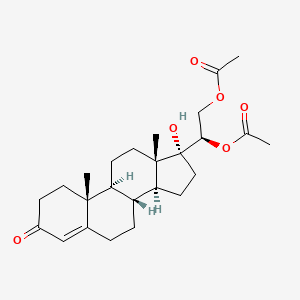
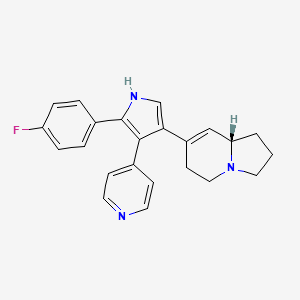
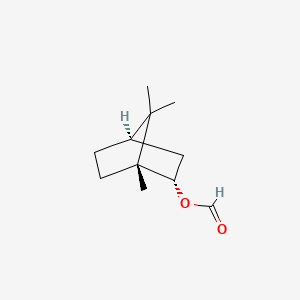

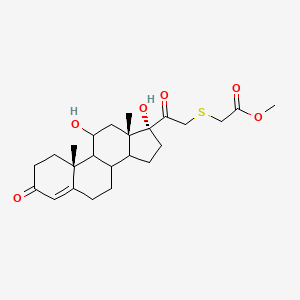

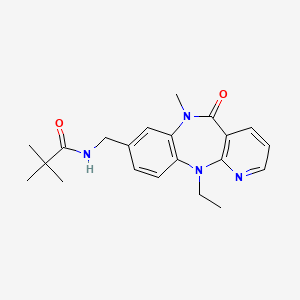
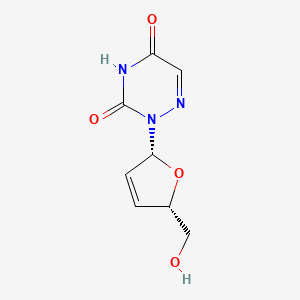
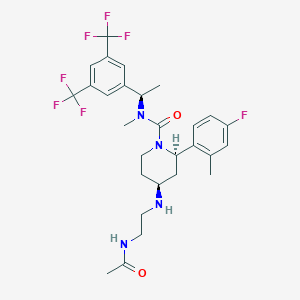

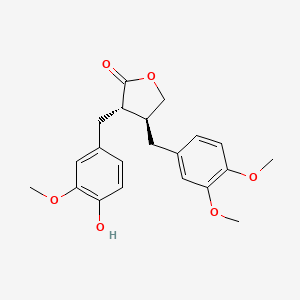
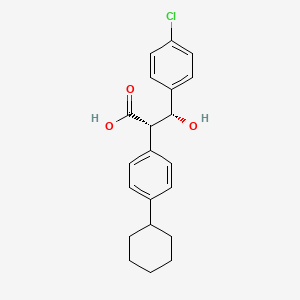

![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
